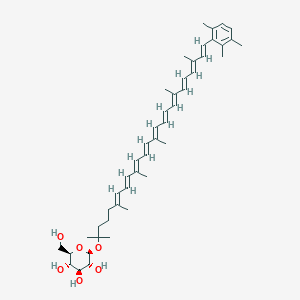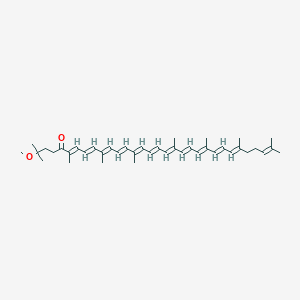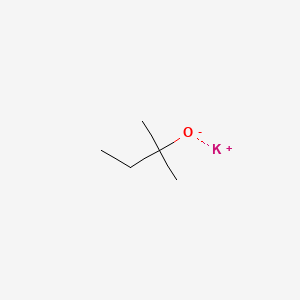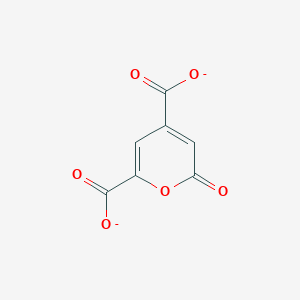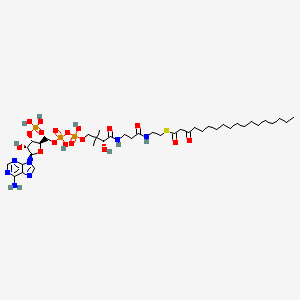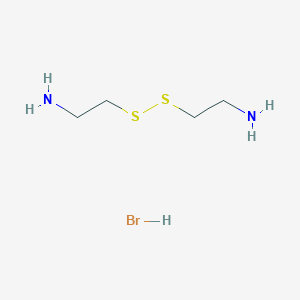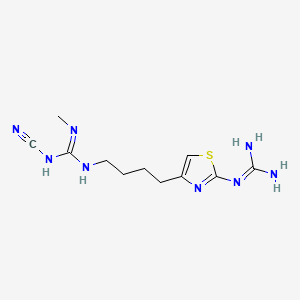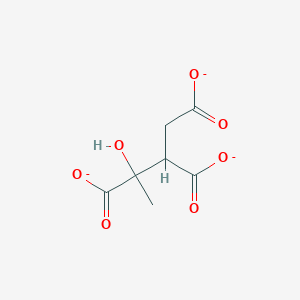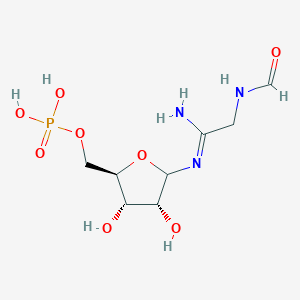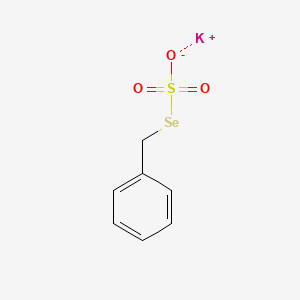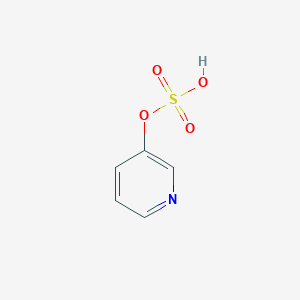
3-Hydroxypyridine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxypyridine sulfate is a member of the class of pyridines that is 3-hydroxypyridine in which the hydroxy hydrogen has been replaced by a sulfo group. It is an aryl sulfate and a member of pyridines. It derives from a 3-pyridinol. It is a conjugate acid of a 3-hydroxypyridine sulfate(1-).
Applications De Recherche Scientifique
Metabolism in Various Conditions
3-Hydroxypyridine sulfate and its derivatives undergo metabolic transformations under various physiological conditions. Kaiser and Bollag (1991) studied the metabolism of pyridine and hydroxypyridines, including 3-hydroxypyridine, under aerobic, denitrifying, and sulfate-reducing conditions. They found that these compounds are metabolized in the presence of nitrate or sulfate after a lag period, indicating their potential involvement in specific biochemical pathways (Kaiser & Bollag, 1991).
Interaction with Enzymes
3-Hydroxypyridine sulfate derivatives interact with various enzymes, affecting their functions. Hider and Lerch (1989) discovered that 3-hydroxypyridine-4-ones, which are related to 3-hydroxypyridine sulfate, can inhibit tyrosinase, an enzyme involved in melanin production (Hider & Lerch, 1989).
Crystal Structure Studies
The crystal structure of compounds related to 3-hydroxypyridine sulfate has been studied for a better understanding of their chemical properties. Zhu et al. (2009) analyzed the crystal structure of hydronium 4-oxo-1,4-dihydropyridine-3-sulfonate dihydrate, providing insights into the molecular arrangement and interactions of similar compounds (Zhu, Gao, & Ng, 2009).
Application in Synthesis
3-Hydroxypyridine sulfate and its derivatives play a role in the synthesis of various compounds. Sakagami et al. (1996) demonstrated the use of 3-hydroxypyridine in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine, indicating its utility in organic synthesis (Sakagami, Kamikubo, & Ogasawara, 1996).
Potential in Microbial Degradation
The role of 3-hydroxypyridine sulfate in microbial degradation processes is a subject of research. Wang et al. (2020) studied 3-hydroxypyridine dehydrogenase HpdA in Ensifer adhaerens HP1, which catalyzes the catabolism of 3-hydroxypyridine. This research provides insights into the microbial degradation of pyridine derivatives (Wang, Wang, Ren, Wang, & Lu, 2020).
Spectrophotometric Analysis
The use of 3-hydroxypyridine sulfate derivatives in spectrophotometric analysis has been explored. Katyal, Kushwaha, and Singh (1973) investigated the spectrophotometric and chelatometric determination of iron(III) using 3-hydroxypyridine-2-thiol, demonstrating its potential as a reagent in analytical chemistry (Katyal, Kushwaha, & Singh, 1973).
Pharmaceutical Applications
There is ongoing research into the pharmaceutical applications of 3-hydroxypyridine sulfate derivatives. Dehkordi, Liu, and Hider (2008) studied 3-hydroxypyridin-4-ones for their potential as antimalarial agents, showcasing their possible use in medicinal chemistry (Dehkordi, Liu, & Hider, 2008).
Propriétés
Nom du produit |
3-Hydroxypyridine sulfate |
|---|---|
Formule moléculaire |
C5H5NO4S |
Poids moléculaire |
175.16 g/mol |
Nom IUPAC |
pyridin-3-yl hydrogen sulfate |
InChI |
InChI=1S/C5H5NO4S/c7-11(8,9)10-5-2-1-3-6-4-5/h1-4H,(H,7,8,9) |
Clé InChI |
BDERIBJTVYFANV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OS(=O)(=O)O |
SMILES canonique |
C1=CC(=CN=C1)OS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)
